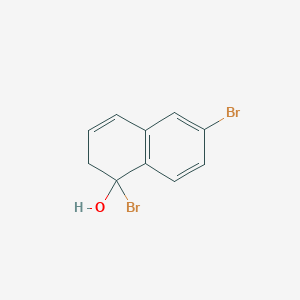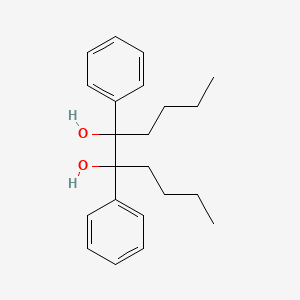
5,6-Diphenyldecane-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diphenyldecane-5,6-diol is an organic compound with the molecular formula C22H28O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon atoms at positions 5 and 6 of the decane chain, which are also substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Diphenyldecane-5,6-diol can be synthesized through the dihydroxylation of 5,6-diphenyldecene. This reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction is carried out in an aqueous medium at room temperature to yield the desired diol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diphenyldecane-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 5,6-Diphenyldecan-5,6-dione or 5,6-diphenyldecanoic acid.
Reduction: 5,6-Diphenyldecane.
Substitution: 5,6-Diphenyldecane-5,6-dichloride.
Applications De Recherche Scientifique
5,6-Diphenyldecane-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,6-diphenyldecane-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may also interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane-5,6-diol: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.
1,2-Diphenylethane-1,2-diol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
5,6-Diphenylhexane-5,6-diol: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness
5,6-Diphenyldecane-5,6-diol is unique due to its longer carbon chain and the presence of phenyl groups, which enhance its hydrophobicity and potential interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
202583-15-1 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
5,6-diphenyldecane-5,6-diol |
InChI |
InChI=1S/C22H30O2/c1-3-5-17-21(23,19-13-9-7-10-14-19)22(24,18-6-4-2)20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3 |
Clé InChI |
PBDQPJILAMRWNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)(C(CCCC)(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



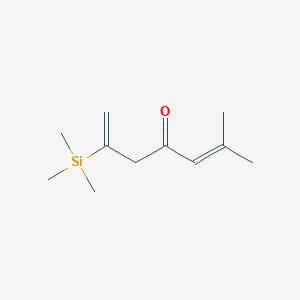
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

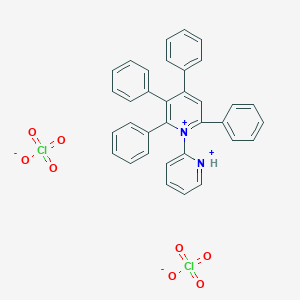
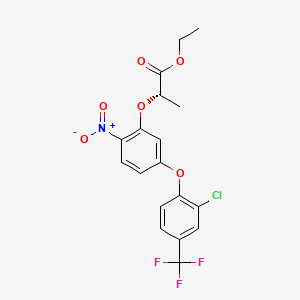
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
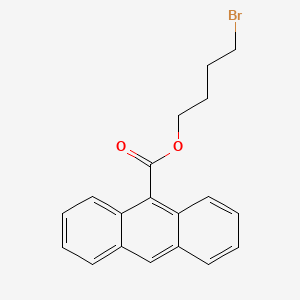

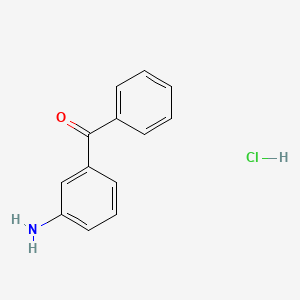
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
